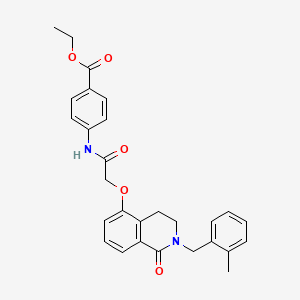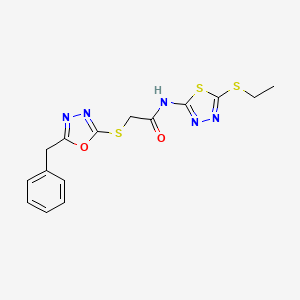
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C9H12N4S and its molecular weight is 208.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has led to the development of efficient synthesis methods for thiazole derivatives, which are crucial in medicinal chemistry due to their complex biological properties. One study describes the synthesis of new thiazole-(amino)methylphosphonic, phosphinic acids, and phosphine oxides, highlighting an unexpected cleavage of thiazole-2-yl-(amino)-methylphosphonates and phosphinates under acidic conditions, leading to the formation of corresponding secondary N-(thiazole-2-yl-methyl)-alkylamines (Olszewski & Boduszek, 2010).
Antioxidant, Antitumor, and Antimicrobial Activities
Another study focused on microwave-assisted synthesis of pyrazolopyridine derivatives, assessing their antioxidant, antitumor, and antimicrobial activities. This study found that certain compounds exhibited significant activity against liver and breast cell lines, as well as against Gram-positive and Gram-negative bacteria (El‐Borai et al., 2013).
Fungicidal Activity
The fungicidal activity of 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) against rice sheath blight, a major disease of rice in China, was explored. The study found that certain thiadiazole derivatives have high fungicidal activity, providing insights into structure-activity relationships for these compounds (Chen, Li, & Han, 2000).
Antiproliferative Activity
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents revealed a series of compounds with promising activities against hepatocellular carcinoma cell lines. This study suggests the potential therapeutic applications of these compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of new pyrazolyl-2,4-thiazolidinediones as antibacterial and antifungal agents were reported, demonstrating significant activity against Gram-positive bacteria and remarkable antifungal activity. This highlights the potential of these compounds in addressing antibiotic resistance (Aneja et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-3-13-4-7(6(2)12-13)8-5-14-9(10)11-8/h4-5H,3H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYXUNFSOUYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327940 |
Source


|
| Record name | 4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957301-85-8 |
Source


|
| Record name | 4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)

![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B2836030.png)


![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)
![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)
![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)
![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)
